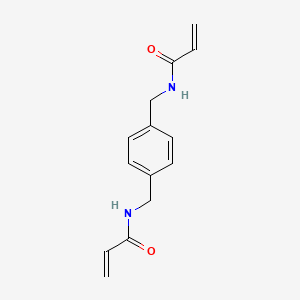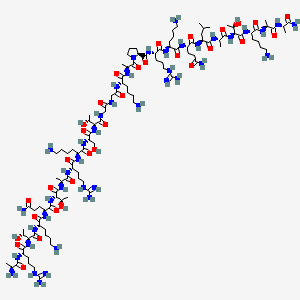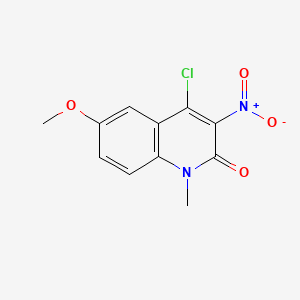
4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the quinoline ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Methoxylation: Introduction of a methoxy group.
Methylation: Addition of a methyl group.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂).
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 4-Chloro-6-methoxy-1-methyl-3-aminoquinolin-2(1H)-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative with antimicrobial properties.
6-Methoxyquinoline: Known for its use in the synthesis of pharmaceuticals.
3-Nitroquinoline: Studied for its potential anticancer activities.
Uniqueness
4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not observed in simpler quinoline derivatives.
Propiedades
Fórmula molecular |
C11H9ClN2O4 |
|---|---|
Peso molecular |
268.65 g/mol |
Nombre IUPAC |
4-chloro-6-methoxy-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C11H9ClN2O4/c1-13-8-4-3-6(18-2)5-7(8)9(12)10(11(13)15)14(16)17/h3-5H,1-2H3 |
Clave InChI |
ALOUJLYKDUBSIX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)OC)C(=C(C1=O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


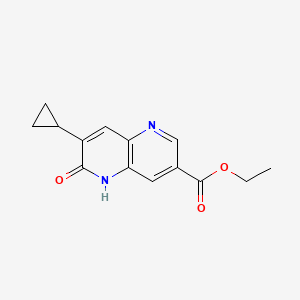
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)

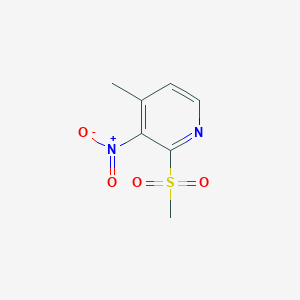


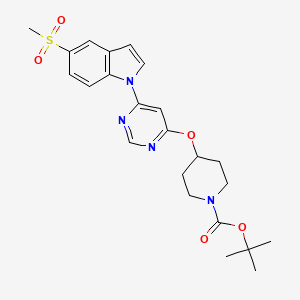
![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)

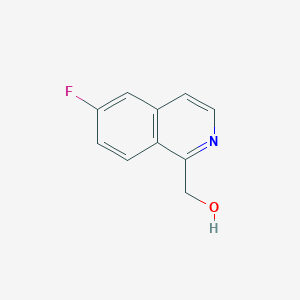
![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
